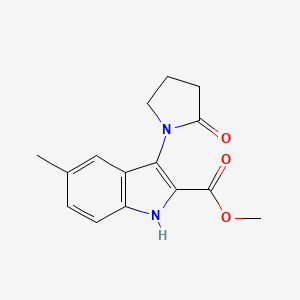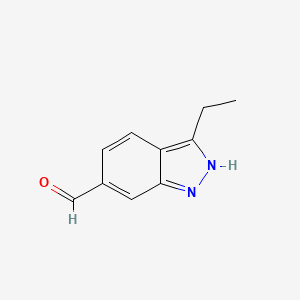
3-Ethyl-1H-indazole-6-carbaldehyde
説明
Indazoles are a type of heterocyclic compound. They are important types of molecules and natural products and play a main role in cell biology . The application of indazole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest for many researchers. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For example, Cu (OAc)2-catalyzed reactions have been used to form N–N bonds in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .科学的研究の応用
Synthesis and Chemical Reactions
3-Ethyl-1H-indazole-6-carbaldehyde and its derivatives are primarily utilized in various synthesis and chemical reaction procedures. A notable synthesis process involves the formation of 1H-indazole-3-carbaldehyde through the ring opening of indole in acid condition, followed by diazotization and cyclization, showcasing its potential for industrial production due to its low cost, simplicity, and efficiency (Gong Ping, 2012). Similarly, its structural and spectroscopic analysis has provided insights into the nature of intermolecular interactions in its crystalline form, thereby contributing to the understanding of molecular assembly and interaction dynamics (B. Morzyk-Ociepa et al., 2021).
Biological Applications and Potential Therapeutics
The compound and its derivatives have been studied for their biological activities and potential as therapeutic agents. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a derivative, was synthesized as a novel thrombin-receptor antagonist, and its derivatives were screened for their differentiation, proliferation, and antiproliferatory activities across various cancer cell lines, showing promising results (郭瓊文, 2006).
Fluorescent Dyes and Sensing Applications
The compound has been involved in the creation of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, which exhibit bright fluorescence in solutions and potential applications in sensing acidic fluorophore environments (Anna Wrona-Piotrowicz et al., 2022).
Antimicrobial Agents
Derivatives of 3-Ethyl-1H-indazole-6-carbaldehyde have been synthesized and evaluated for their antimicrobial properties, displaying a broad spectrum of activity against bacteria and fungi, and potential as good inhibitors of specific enzymes involved in bacterial processes (Manjunatha Bhat et al., 2016).
将来の方向性
特性
IUPAC Name |
3-ethyl-2H-indazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-8-4-3-7(6-13)5-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZGDXVHKVKJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1H-indazole-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



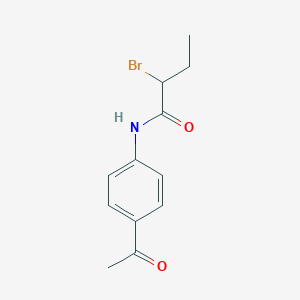

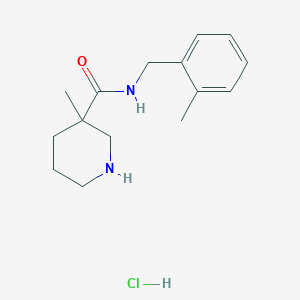
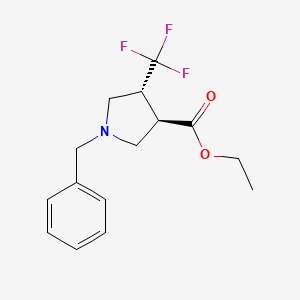
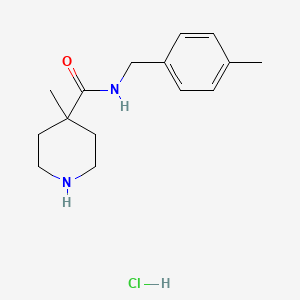
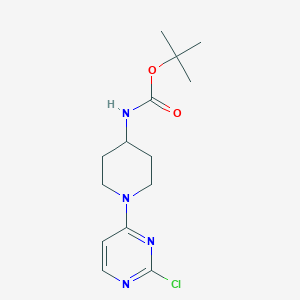
![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)
![Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate](/img/structure/B1392602.png)
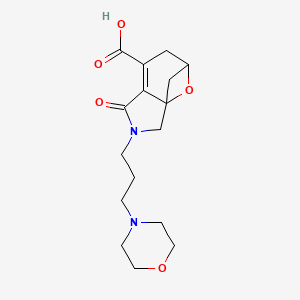
![N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine](/img/structure/B1392606.png)
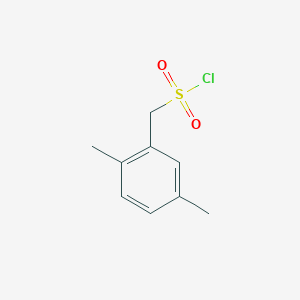
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)
